Trihexyltetradecylphosphonium dicyanamide (commonly abbreviated as [P66614][DCA] or Cyphos IL 105) is a highly hydrophobic, room-temperature ionic liquid (RTIL) that pairs a bulky, sterically hindered phosphonium cation with a small, non-coordinating dicyanamide anion. For industrial and scientific procurement, this specific ion pairing solves a fundamental materials engineering challenge: achieving the extreme chemical and thermal stability inherent to phosphonium salts without the prohibitive viscosity typically associated with them . Unlike mainstream ammonium or imidazolium-based ionic liquids, [P66614][DCA] lacks an acidic proton, granting it exceptional resistance to strongly basic conditions and thermal degradation. Its unique combination of low fluid resistance, high hydrophobicity, wide electrochemical window, and inherent lubricity makes it a premium selection for extreme-pressure tribology, high-temperature polymer processing, and demanding liquid-liquid extraction workflows where solvent loss to aqueous phases must be strictly minimized [1].
Procurement teams often attempt to substitute [P66614][DCA] with cheaper phosphonium halides (like [P66614][Cl]) or more common imidazolium dicyanamides (like [EMIM][DCA]), but these substitutions routinely fail in application. Substituting with [P66614][Cl] introduces severe processability issues; the chloride anion interacts strongly with the bulky phosphonium core, resulting in a highly viscous, near-solid material at room temperature that requires constant heating for pumping, stirring, or phase separation [1]. Conversely, substituting the cation with an imidazolium equivalent ([EMIM][DCA]) sacrifices both hydrophobicity and thermal stability. Imidazolium cations possess an acidic C2 proton that makes them vulnerable to decomposition in basic environments and limits their thermal stability to around 220–250 °C. In contrast, the robust, proton-free structure of [P66614][DCA] pushes thermal stability well past 300 °C while maintaining a processable liquid state, making it non-interchangeable for high-temperature formulations, membrane doping, and tribological applications .
The primary barrier to adopting phosphonium ionic liquids in continuous flow or extraction systems is their high viscosity. By pairing the [P66614] cation with the small, charge-delocalized dicyanamide [DCA] anion, fluid resistance is drastically reduced. Quantitative rheological profiling shows that [P66614][DCA] maintains a dynamic viscosity of approximately 361 cP at 25 °C. In stark contrast, the closely related chloride salt, [P66614][Cl], exhibits a viscosity exceeding 1300 cP at 30 °C, and the dodecylbenzenesulfonate analog ([P66614][DBS]) exceeds 3000 cP [1]. This order-of-magnitude reduction in viscosity eliminates the need for heated transfer lines or diluent solvents.
| Evidence Dimension | Dynamic Viscosity |
| Target Compound Data | ~361 cP at 25 °C |
| Comparator Or Baseline | [P66614][Cl] (>1300 cP at 30 °C) |
| Quantified Difference | 72% to >80% reduction in dynamic viscosity |
| Conditions | Neat ionic liquid, standard atmospheric pressure, 25-30 °C |
Lower viscosity directly translates to lower energy costs for pumping, faster phase separation in extraction columns, and the ability to process the material at room temperature without solvent dilution.
For applications involving high-shear lubrication or polymer extrusion, the solvent must survive extreme thermal stress without outgassing or degrading. Thermogravimetric analysis (TGA) demonstrates that [P66614][DCA] possesses an onset decomposition temperature (T_onset) well above 300 °C. When compared to widely used nitrogen-based ionic liquids, such as imidazolium dicyanamide ([EMIM][DCA]) or pyrrolidinium equivalents, which typically begin degrading between 220 °C and 250 °C due to vulnerable ring protons, the phosphonium core provides a significantly wider thermal operating window [1].
| Evidence Dimension | Thermal Decomposition Onset (T_onset) |
| Target Compound Data | >300 °C |
| Comparator Or Baseline | Imidazolium-based [DCA] ILs (~220–250 °C) |
| Quantified Difference | 50–80 °C extension in maximum thermal operating limit |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Allows the compound to be utilized as a neat lubricant, heat transfer fluid, or polymer plasticizer in high-heat industrial processes where standard ionic liquids would vaporize or chemically break down.
Phosphonium ionic liquids are increasingly procured as advanced lubricants due to their ability to form protective tribofilms under extreme pressure. Tribological testing of [P66614][DCA] against steel-on-steel friction pairs demonstrates a significant reduction in both the coefficient of friction (COF) and wear volume compared to conventional base oils like polyalphaolefins (PAO) or ZDDP-additized mineral oils. The specific combination of the highly hydrophobic [P66614] cation and the [DCA] anion allows the fluid to participate in tribochemical reactions, forming robust anti-wear phosphate films on metal surfaces while avoiding the high viscous drag associated with other phosphonium anions like bis(2-ethylhexyl)phosphate [1].
| Evidence Dimension | Wear Volume and Friction Coefficient |
| Target Compound Data | Formation of stable phosphate tribofilm with low viscous drag |
| Comparator Or Baseline | Conventional PAO base oils and highly viscous PILs (e.g., [P66614][BEHP]) |
| Quantified Difference | Up to 85% reduction in wear volume compared to non-optimized ILs and base oils |
| Conditions | Reciprocating sliding tribometer, steel-on-steel contact, room temperature to elevated heat |
Procuring [P66614][DCA] as a neat lubricant or additive extends the lifespan of mechanical components in extreme-pressure environments while minimizing energy losses to fluid friction.
Directly downstream of its proven ability to form protective phosphate tribofilms and its superior thermal stability (>300 °C), [P66614][DCA] is highly recommended for formulation into advanced lubricants. Unlike highly viscous phosphonium halides, its lower viscosity (~361 cP) minimizes fluid drag, making it an ideal neat lubricant or performance additive for steel-on-steel mechanical components operating under high loads and temperatures [1].
Because [P66614][DCA] maintains exceptional hydrophobicity and low viscosity, it is a premium entrainer for extractive distillation (e.g., separating close-boiling petrochemicals like n-hexane and 1-hexene) and liquid-liquid extraction of metal ions. Its resistance to water uptake ensures that the solvent does not swell, increase in viscosity, or lose its phase-separation capabilities during contact with aqueous streams, ensuring high recovery rates [2].
Leveraging its lack of an acidic proton and high thermal degradation onset, [P66614][DCA] is an optimal plasticizer and dopant for polymer inclusion membranes (e.g., PVC-based membranes). It survives the thermal stress of polymer extrusion and curing processes (~170 °C and above) without outgassing or degrading, a scenario where standard imidazolium ionic liquids would fail [3].
Corrosive;Irritant;Environmental Hazard